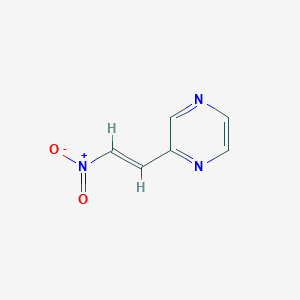

2-(2-Nitroethenyl)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5N3O2 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

2-[(E)-2-nitroethenyl]pyrazine |

InChI |

InChI=1S/C6H5N3O2/c10-9(11)4-1-6-5-7-2-3-8-6/h1-5H/b4-1+ |

InChI Key |

XDDSEHLWHXOWRK-DAFODLJHSA-N |

Isomeric SMILES |

C1=CN=C(C=N1)/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=CN=C(C=N1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Nitroethenyl Pyrazine and Its Analogues

Established Synthetic Routes to 2-(2-Nitroethenyl)pyrazine

Established methodologies for synthesizing this compound predominantly rely on building the nitroethenyl side chain from a pyrazine-2-carbaldehyde (B1279537) precursor through condensation reactions.

Condensation Reactions Involving Pyrazine-2-Carbaldehyde Precursors

The most direct and widely employed method for the synthesis of this compound involves the condensation of pyrazine-2-carbaldehyde with a C1-nitro synthon, typically nitromethane. This transformation can be achieved through two closely related and highly effective pathways: the Knoevenagel condensation and the Henry reaction followed by dehydration.

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, such as a nitroalkane. nih.govsemanticscholar.org In the synthesis of this compound, pyrazine-2-carbaldehyde is reacted with nitromethane in the presence of a basic catalyst. The reaction proceeds through the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the pyrazine-2-carbaldehyde. The resulting intermediate subsequently undergoes dehydration, often spontaneously or under the reaction conditions, to yield the final α,β-unsaturated product, this compound. semanticscholar.org

Commonly used catalysts for this reaction are weak bases like primary or secondary amines (e.g., piperidine, ammonium (B1175870) acetate) to avoid self-condensation of the aldehyde. nih.gov The choice of solvent and temperature can influence reaction rates and yields.

Table 1: Representative Conditions for Knoevenagel Condensation This table is generated based on typical conditions for Knoevenagel condensations involving aromatic aldehydes and nitromethane.

| Aldehyde Precursor | Nitroalkane | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Pyrazine-2-carbaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 100-110 | 75-85 |

| Pyrazine-2-carbaldehyde | Nitromethane | Piperidine | Ethanol | Reflux | 70-80 |

| Pyrazine-2-carbaldehyde | Nitromethane | Ethylenediammonium Diacetate | Toluene | Reflux | 80-90 |

The Henry reaction, or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org This reaction provides a two-step pathway to nitroalkenes. For the synthesis of this compound, pyrazine-2-carbaldehyde is first treated with nitromethane in the presence of a base (e.g., sodium hydroxide (B78521), potassium carbonate, or an organic base) to form the intermediate 1-(pyrazin-2-yl)-2-nitroethanol. wikipedia.orgmdpi.com

This β-nitro alcohol intermediate is then subjected to a separate dehydration step to generate the carbon-carbon double bond of the final product. Dehydration can be achieved by treating the alcohol with reagents such as acetic anhydride (B1165640), phthalic anhydride, or methanesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This sequential approach allows for the isolation of the nitro alcohol intermediate if desired and can sometimes offer better control over the reaction compared to the direct Knoevenagel condensation. wikipedia.org

Table 2: Two-Step Henry Reaction and Dehydration Sequence This table outlines the distinct steps and conditions for the Henry reaction followed by dehydration.

| Step | Reactants | Reagents/Catalyst | Solvent | Key Intermediate |

| 1. Henry Reaction | Pyrazine-2-carbaldehyde, Nitromethane | NaOH or TBAF | Methanol/Water | 1-(Pyrazin-2-yl)-2-nitroethanol |

| 2. Dehydration | 1-(Pyrazin-2-yl)-2-nitroethanol | Acetic Anhydride, Sodium Acetate | Acetic Acid | This compound |

Approaches Utilizing Pyrazine (B50134) Derivatives and Ethenyl Functionalization

An alternative synthetic strategy involves starting with a pyrazine ring that already contains a vinyl (ethenyl) group or a precursor to it, and subsequently introducing the nitro functionality. These methods are less common but offer different synthetic flexibilities.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com In principle, a pre-functionalized pyrazine could be coupled with a synthon for the nitroethenyl group. For instance, a Heck-type reaction could potentially couple 2-halopyrazine with nitroethene, although the volatility and reactivity of nitroethene present challenges.

A more plausible approach involves the Suzuki or Stille coupling of a pyrazine derivative. For example, 2-(tributylstannyl)pyrazine or pyrazine-2-boronic acid could be coupled with a halo-nitro-alkene, such as (E)-1-bromo-2-nitroethene, in the presence of a palladium catalyst to form the target molecule. While these methods are well-established for various pyrazine functionalizations, their specific application for introducing a nitroethenyl group is not extensively documented and would require optimization. nih.govmdpi.com

This approach involves the direct nitration of a 2-vinylpyrazine precursor. The direct nitration of alkenes can be achieved using various nitrating agents. researchgate.net However, this method is challenging due to the potential for side reactions, including oxidation of the vinyl group, polymerization, and nitration of the electron-deficient pyrazine ring itself.

Electrophilic nitration conditions, such as using nitric acid with sulfuric acid or acetyl nitrate, are often harsh and may lead to low yields and a mixture of products. researchgate.net Milder, more modern methods for olefin nitration, potentially involving radical mechanisms or specialized NO2-transfer reagents, could offer a more viable route. researchgate.net Nucleophilic nitration is generally not applicable for this transformation, as it typically involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophilic nitrite source, rather than the addition to an alkene.

Advanced and Optimized Synthetic Protocols

Catalyst-Assisted Synthesis of this compound

The use of catalysts in the synthesis of this compound and its analogues is crucial for achieving high yields and, in the case of chiral derivatives, high enantioselectivity. Both organocatalysts and metal-based catalysts have been explored for the key Henry reaction step.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. In the context of the Henry reaction for the synthesis of the 2-(1-hydroxy-2-nitroethyl)pyrazine precursor, chiral organocatalysts, such as bifunctional thiourea-cinchona alkaloids, can facilitate the reaction with high enantioselectivity. These catalysts activate both the aldehyde and the nitroalkane through hydrogen bonding, leading to a highly organized transition state that dictates the stereochemical outcome.

While specific data for the organocatalytic synthesis of this compound is not extensively documented in publicly available literature, the general principles of organocatalyzed Henry reactions with heteroaromatic aldehydes provide a strong foundation for its application. Research on similar substrates suggests that high yields and enantiomeric excesses are achievable.

Table 1: Representative Organocatalysts for Asymmetric Henry Reactions

| Catalyst Type | Chiral Scaffold | Activating Groups | Typical Substrates |

|---|---|---|---|

| Bifunctional Thiourea | Cinchona Alkaloid | Thiourea, Tertiary Amine | Aromatic and Heteroaromatic Aldehydes |

| Chiral Diamines | Proline Derivatives | Primary/Secondary Amines | Aromatic Aldehydes |

This table is illustrative and based on the general application of these catalysts in asymmetric Henry reactions.

Transition metal complexes are highly effective catalysts for the Henry reaction, often requiring lower catalyst loadings and shorter reaction times compared to their organocatalytic counterparts. Copper(II) complexes with chiral ligands, such as those derived from amino alcohols or diamines, have been shown to be particularly effective in catalyzing the asymmetric addition of nitromethane to aldehydes. rsc.orgnih.gov

The mechanism typically involves the coordination of the aldehyde to the metal center, which increases its electrophilicity, and the formation of a metal nitronate, which acts as the nucleophile. The chiral ligand environment around the metal center controls the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess. Following the nitroaldol addition, the resulting β-nitro alcohol can be dehydrated to yield the desired this compound.

Table 2: Metal-Catalyzed Asymmetric Henry Reaction of Heteroaromatic Aldehydes

| Metal | Ligand Type | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cu(II) | Chiral N,N'-Dioxide | 2-Pyridinecarboxaldehyde | 92 | 95 |

| Cu(I) | Bis(oxazoline) | 2-Furancarboxaldehyde | 88 | 91 |

Note: This data is representative of metal-catalyzed Henry reactions with heteroaromatic aldehydes and serves as a model for the synthesis of the this compound precursor.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Performing reactions in the absence of organic solvents or in water is a key aspect of green chemistry. Solvent-free Henry reactions can be achieved by grinding the reactants together, sometimes with a solid-supported catalyst. This method, known as mechanochemistry, can lead to shorter reaction times and reduced waste.

Water-mediated Henry reactions are also gaining traction. Although the reactants may have low solubility in water, the reaction can proceed at the interface or with the aid of surfactants. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. mdpi.com In the synthesis of this compound, microwave irradiation can significantly reduce the reaction time for both the Henry reaction and the subsequent dehydration step. The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrazine Derivative

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating (Reflux) | 8 hours | 65 |

This is a generalized comparison illustrating the potential benefits of microwave assistance in the synthesis of pyrazine derivatives.

Photochemical methods offer a unique way to synthesize styryl-type compounds, including styryl pyrazines. These reactions typically involve the irradiation of a suitable precursor with light of a specific wavelength, often in the presence of a photosensitizer. While direct photochemical synthesis of this compound is not well-established, the photoisomerization of related styryl pyrazines has been studied. pku.edu.cn The development of photochemical routes for the synthesis of this compound could offer a novel and sustainable approach. However, challenges such as controlling regioselectivity and preventing side reactions need to be addressed. rsc.org

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

The application of continuous flow chemistry to the synthesis of this compound and its analogues, such as β-nitrostyrenes, represents a significant advancement over traditional batch processing. This methodology offers enhanced safety, efficiency, and scalability, making it an attractive strategy for process intensification. acs.orgakjournals.com

Research into the continuous-flow synthesis of β-nitrostyrene derivatives, which serve as structural analogues to this compound, has demonstrated the utility of heterogeneous catalysts. In one such system, aromatic aldehydes are reacted with nitromethane using an amino-functionalized silica gel as a catalyst. This setup has been shown to produce the desired β-nitrostyrene products continuously for extended periods, in some cases exceeding 100 hours, with high selectivity. acs.orgfigshare.com The use of a solid-supported catalyst simplifies product purification, as the catalyst is retained within the flow reactor, thus avoiding complex separation steps. acs.org

The transformation from batch production to a continuous process can be economically advantageous, allowing for a more rapid response to demand and reducing the need to store large quantities of potentially hazardous materials. akjournals.com Furthermore, continuous-flow methodologies often align with the principles of green chemistry by improving efficiency and reducing waste. akjournals.comrsc.org Systems have been developed for various nitro-containing compounds, demonstrating the versatility of this approach. acs.org For instance, pyrazinamide (B1679903) derivatives have been successfully synthesized using a continuous-flow system catalyzed by enzymes, highlighting the potential for biocatalytic methods in this field. rsc.orgnih.gov

Below is a data table summarizing the continuous-flow synthesis of β-nitrostyrene analogues, showcasing typical catalysts, conditions, and outcomes.

| Aldehyde Precursor | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Amino-functionalized silica gel | Continuous flow, Nitromethane | High selectivity over 100h | acs.orgfigshare.com |

| Various Aromatic Aldehydes | Immobilized bases/acids | Two-step continuous flow | 75-94% | acs.org |

| Pyrazine-2-carboxylate | Lipozyme® TL IM | Continuous flow, tert-amyl alcohol, 45°C | Up to 91.6% | rsc.org |

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound necessitates precise control over stereochemistry, a challenge addressed through various asymmetric synthesis strategies. Nitroalkenes are valuable precursors in organic synthesis, and the development of methods to control the stereochemistry of reactions involving these substrates is of significant interest. tandfonline.commdpi.com

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules. akjournals.com Specifically, metal-free, chiral bifunctional catalysts have been successfully employed in the nucleophilic addition to β-nitrostyrenes under continuous-flow conditions. akjournals.com These reactions can achieve high levels of enantioselectivity, with reported enantiomeric excesses (e.e.) up to 85%. akjournals.com The use of microreactors in these flow systems can lead to higher productivity compared to traditional batch syntheses. akjournals.com

Another key strategy involves the enantioselective reduction of nitroalkenes to produce enantioenriched nitroalkanes, which are versatile chiral building blocks. mdpi.com This transformation can be achieved using organocatalysts in combination with a reducing agent like a Hantzsch ester. The development of reproducible methods for synthesizing highly substituted nitroalkenes is crucial, as these can then be reduced to afford highly functionalized chiral products. mdpi.com

Asymmetric reactions involving nitroalkenes often face challenges in stereoinduction, particularly when the chiral center being formed is distant from the catalyst's chiral influence. nih.gov Despite these challenges, significant progress has been made. For example, N-heterocyclic carbenes (NHCs) have been developed as catalysts for asymmetric reactions between enals and nitroalkenes to produce δ-nitroesters with high stereoselectivity. nih.gov These products are valuable synthons for creating other important chiral molecules like δ-lactams and piperidines. nih.gov

Furthermore, biocatalytic methods are gaining importance for the asymmetric synthesis of chiral β-nitroalcohols, which are direct precursors to nitroalkenes via dehydration. rsc.org These enzymatic approaches offer a green and efficient route to chiral building blocks. rsc.org

The table below summarizes key findings in the stereoselective synthesis of chiral nitroalkene derivatives, highlighting the catalysts and selectivities achieved.

| Reaction Type | Substrate | Catalyst/Method | Stereoselectivity | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | β-Nitrostyrene | Chiral Bifunctional Organocatalyst (Flow) | Up to 85% e.e. | akjournals.com |

| Enantioselective Reduction | Tetrasubstituted Nitroalkene | Thiourea-based Chiral Catalyst / Hantzsch Ester | Good enantioselectivity | mdpi.com |

| Homoenolate Addition | Nitroalkene & Enal | Chiral N-Heterocyclic Carbene (NHC) | High stereoselectivity (syn diastereomer) | nih.gov |

| Conjugate Addition | Chiral (E)-Nitroalkene | Metal catalysts at low temperature | Modest to high diastereoselectivity (anti-preferred) | tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 2 2 Nitroethenyl Pyrazine

Nucleophilic Addition Reactions at the Ethenyl Moiety

The electron-deficient character of the double bond in 2-(2-Nitroethenyl)pyrazine facilitates addition reactions with a diverse range of nucleophiles. The pyrazine (B50134) ring, being an electron-withdrawing heterocycle, enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. This reactivity is further amplified by the nitro group, which is one of the strongest electron-withdrawing groups in organic chemistry.

The Michael addition is the archetypal reaction for this compound. In this reaction, a soft nucleophile adds to the β-carbon of the conjugated system. The reaction proceeds through a resonance-stabilized nitronate anion intermediate, which is subsequently protonated to yield the final adduct. The high stability of this intermediate ensures that such additions are often thermodynamically favorable and can be carried out under mild conditions.

Carbon nucleophiles, particularly stabilized carbanions from active methylene (B1212753) compounds and organometallic reagents, readily add to this compound. Active methylene compounds, such as diethyl malonate or ethyl acetoacetate, react in the presence of a base to form a new carbon-carbon bond. Similarly, organometallic reagents, especially softer organocuprates (Gilman reagents), are highly effective for this transformation, affording the corresponding β-alkylated pyrazine derivatives.

Table 1: Michael Addition of Carbon Nucleophiles to this compound Note: The following data are representative examples based on the general reactivity of nitroalkenes and may not reflect experimentally verified results for this specific compound.

| Nucleophile | Reagent/Catalyst | Product |

| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(1-(pyrazin-2-yl)-2-nitroethyl)malonate |

| Ethyl acetoacetate | Potassium carbonate (K₂CO₃) | Ethyl 2-acetyl-3-(pyrazin-2-yl)-4-nitrobutanoate |

| Nitromethane | Tetrabutylammonium fluoride (B91410) (TBAF) | 2-(1-Nitro-3-(pyrazin-2-yl)propyl)pyrazine |

| Lithium dimethylcuprate | (CH₃)₂CuLi | 2-(2-Nitropropyl)pyrazine |

Nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazines, readily participate in Michael addition reactions with this compound. These reactions typically proceed under neutral or mildly basic conditions to yield β-amino nitroalkane derivatives. The resulting products are valuable synthetic intermediates, as the nitro group can be subsequently reduced to an amine, providing access to 1,2-diamine structures.

Table 2: Michael Addition of Nitrogen Nucleophiles to this compound Note: The following data are representative examples based on the general reactivity of nitroalkenes and may not reflect experimentally verified results for this specific compound.

| Nucleophile | Conditions | Product |

| Aniline | Methanol, rt, 12 h | N-(1-(Pyrazin-2-yl)-2-nitroethyl)aniline |

| Piperidine | Ethanol, rt, 4 h | 2-(2-Nitro-1-(piperidin-1-yl)ethyl)pyrazine |

| Hydrazine (B178648) | Tetrahydrofuran (THF), 0 °C | 2-(1-Hydrazinyl-2-nitroethyl)pyrazine |

| Benzylamine | Acetonitrile, rt, 8 h | N-Benzyl-1-(pyrazin-2-yl)-2-nitroethan-1-amine |

The addition of oxygen nucleophiles like alcohols and phenols to this compound generally requires basic catalysis to generate the corresponding alkoxide or phenoxide, which is a more potent nucleophile. The reaction leads to the formation of β-alkoxy or β-aryloxy nitro compounds. The addition of water is also possible, typically under basic conditions, leading to the formation of a β-hydroxy nitroalkane.

Table 3: Michael Addition of Oxygen Nucleophiles to this compound Note: The following data are representative examples based on the general reactivity of nitroalkenes and may not reflect experimentally verified results for this specific compound.

| Nucleophile | Reagent/Catalyst | Product |

| Methanol | Sodium methoxide (B1231860) (NaOMe) | 2-(1-Methoxy-2-nitroethyl)pyrazine |

| Phenol | Potassium carbonate (K₂CO₃) | 2-(2-Nitro-1-phenoxyethyl)pyrazine |

| Water | Sodium hydroxide (B78521) (NaOH) | 1-(Pyrazin-2-yl)-2-nitroethan-1-ol |

| Benzyl alcohol | Sodium hydride (NaH) | 2-(1-(Benzyloxy)-2-nitroethyl)pyrazine |

Sulfur nucleophiles are particularly effective for Michael additions to nitroalkenes due to their "soft" nature, which favors conjugate addition. Thiols (mercaptans) and sulfinates react readily with this compound, often under mild, base-catalyzed conditions, to produce β-thio or β-sulfonyl nitroalkanes in high yields. These reactions are typically fast and highly efficient.

Table 4: Michael Addition of Sulfur Nucleophiles to this compound Note: The following data are representative examples based on the general reactivity of nitroalkenes and may not reflect experimentally verified results for this specific compound.

| Nucleophile | Reagent/Catalyst | Product |

| Thiophenol | Triethylamine (Et₃N) | 2-(2-Nitro-1-(phenylthio)ethyl)pyrazine |

| Ethanethiol | Sodium hydroxide (NaOH) | 2-(1-(Ethylthio)-2-nitroethyl)pyrazine |

| Sodium benzenesulfinate | NaSO₂Ph | 2-(2-Nitro-1-(phenylsulfonyl)ethyl)pyrazine |

| Cysteine | Phosphate buffer (pH 7.4) | S-(1-(Pyrazin-2-yl)-2-nitroethyl)-L-cysteine |

While direct addition is the most common reaction pathway, an addition-elimination sequence can occur if a suitable leaving group is present on the ethenyl moiety. For the parent compound, this compound, this pathway is not directly applicable. However, for a hypothetical derivative such as 2-(1-chloro-2-nitroethenyl)pyrazine, a nucleophile would first add to the β-carbon, forming a nitronate intermediate. Subsequent elimination of the chloride ion would regenerate the double bond, resulting in a net substitution of the chlorine atom. This type of reaction, known as a nucleophilic vinylic substitution, expands the synthetic utility of such activated alkenes, allowing for the introduction of various substituents directly onto the ethenyl framework.

Michael Addition Reactions

Cycloaddition Reactions

The electron-withdrawing nature of both the pyrazine ring and the nitro group renders the carbon-carbon double bond of this compound highly electron-deficient. This electronic characteristic makes it an excellent candidate for participation in various cycloaddition reactions, acting as the electrophilic component.

[3+2] Dipolar Cycloadditions with Diverse Dipoles (e.g., azides, nitrones, diazo compounds)

The polarized nature of the double bond in this compound makes it a suitable dipolarophile for [3+2] cycloaddition reactions with a variety of 1,3-dipoles. These reactions are expected to proceed with high regioselectivity, driven by the electronic and steric properties of the reactants.

With Azides: The reaction with azides would be anticipated to form triazoline derivatives. The regiochemical outcome would likely place the pyrazinyl group adjacent to one of the nitrogen atoms of the triazole ring.

With Nitrones: Cycloaddition with nitrones is expected to yield isoxazolidine (B1194047) products. The regioselectivity is generally controlled by the frontier molecular orbitals, and for an electron-poor alkene like this compound, the reaction would likely be under LUMO(dipolarophile)-HOMO(dipole) control.

With Diazo Compounds: The reaction with diazo compounds would lead to the formation of pyrazoline derivatives. The high reactivity of diazo compounds towards electron-deficient alkenes suggests that this transformation should proceed readily.

These cycloaddition reactions provide a powerful tool for the synthesis of novel heterocyclic systems containing the pyrazine moiety, which are of interest in medicinal and materials chemistry.

Diels-Alder Reactions as a Dienophile

In the context of the Diels-Alder reaction, this compound is expected to function as a potent dienophile due to its electron-deficient double bond. It would readily react with electron-rich dienes in a [4+2] cycloaddition to form substituted cyclohexene (B86901) derivatives. The stereochemistry of the reaction is anticipated to follow the general rules of Diels-Alder reactions, with the endo product often being favored under kinetic control. The high reactivity of nitroalkenes as dienophiles is well-documented, and the presence of the pyrazine ring is expected to further enhance this reactivity.

Other Pericyclic Reactions and Cascade Transformations

The activated double bond in this compound could also participate in other pericyclic reactions, such as ene reactions or other higher-order cycloadditions, although these are generally less common than [3+2] and [4+2] cycloadditions. Furthermore, the initial cycloadducts from these reactions could potentially undergo subsequent transformations, leading to cascade reaction sequences that allow for the rapid construction of complex molecular architectures.

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by the presence of two reducible functionalities: the nitro group and the carbon-carbon double bond. The selective reduction of either of these groups is a key challenge and allows for the synthesis of a variety of derivatives with different functionalities.

Selective Reduction of the Nitro Group to Amino, Hydroxylamine (B1172632), or Azoxy Derivatives

The reduction of the nitro group in nitroalkenes can lead to various products depending on the reaction conditions and the reducing agent employed.

To Amino Derivatives: The complete reduction of the nitro group to an amino group is a common transformation. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel), or metal-based reductions (e.g., with Fe/HCl, SnCl₂/HCl). The resulting 2-(2-aminoethenyl)pyrazine would be a valuable synthetic intermediate.

To Hydroxylamine Derivatives: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This transformation often requires milder reducing agents or careful control of reaction conditions, such as temperature and pH. Reagents like zinc dust in the presence of ammonium (B1175870) chloride are known to effect this transformation.

To Azoxy Derivatives: Under certain reductive conditions, particularly with reagents like sodium arsenite or in electrolytic reductions, nitroarenes can dimerize to form azoxy compounds. While less common for nitroalkenes, the formation of such dimeric species from this compound under specific conditions cannot be ruled out.

Hydrogenation and Selective Reduction of the Carbon-Carbon Double Bond

The selective reduction of the carbon-carbon double bond in the presence of a nitro group is a challenging but important transformation.

Catalytic hydrogenation is a powerful method for the reduction of C=C double bonds. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, certain catalysts may preferentially reduce the double bond over the nitro group. Conversely, other catalytic systems might lead to the reduction of both functionalities. The use of transfer hydrogenation methods, for example with hydrazine as the hydrogen source, has also been shown to be effective for the reduction of C=C double bonds. The selective reduction of the double bond would yield 2-(2-nitroethyl)pyrazine, a saturated analogue that could exhibit different biological and chemical properties.

Reductive Cyclization Pathways Leading to Fused Heterocycles

The reductive cyclization of nitroalkenes is a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. While specific studies on this compound are not extensively documented, the reactivity of analogous nitroarenes and nitroalkenes suggests plausible pathways for the formation of fused pyrazine heterocycles. These transformations typically involve the reduction of the nitro group to an intermediate species, such as a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization.

One potential pathway involves the reduction of the nitro group to an amino group, followed by intramolecular cyclization. This approach is well-established for the synthesis of various fused heterocycles. For instance, the sodium borohydride-mediated reductive cyclization of nitro-biaryl compounds is a key step in the formation of phenazine (B1670421) rings, which are structurally related to fused pyrazine systems. nih.gov The choice of reducing agent is critical and can influence the reaction outcome. Common reducing agents employed in such transformations are summarized in the table below.

Table 1: Common Reagents for Reductive Cyclization of Nitro Compounds

| Reagent Class | Specific Examples | Typical Intermediates |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Amino |

| Metal Hydrides | NaBH₄, LiAlH₄ | Amino |

| Dissolving Metals | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Amino |

| Phosphites/Phosphines | P(OEt)₃ | Nitroso, Nitrene |

| Low-valent Titanium | TiCl₃ | Nitroso |

Another potential mechanism involves the partial reduction of the nitro group to a nitroso intermediate. This intermediate can then participate in an intramolecular cycloaddition or condensation reaction. For example, visible-light-induced intramolecular cyclization of o-nitroarenes can proceed through biradical intermediates to form quinazolinones. nih.gov A similar pathway for this compound could potentially lead to novel fused pyrazine heterocycles. The specific fused ring system formed would depend on the nature of the substituent on the pyrazine ring and the reaction conditions employed.

Oxidative Transformations and Functionalization

The this compound scaffold possesses two main sites susceptible to oxidation: the ethenyl double bond and the nitrogen atoms of the pyrazine ring.

Oxidation of the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group is susceptible to oxidative cleavage. While specific studies on this compound are limited, analogous transformations of styrenes and other vinylarenes are well-documented. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under appropriate conditions can cleave the double bond, which would likely yield pyrazine-2-carbaldehyde (B1279537) and release the nitro-containing fragment. The exact products would depend on the workup conditions (reductive or oxidative).

Epoxidation of the ethenyl double bond using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), could be another potential transformation. This would lead to the formation of an epoxide ring, a versatile intermediate for further functionalization. However, the electron-withdrawing nature of both the pyrazine ring and the nitro group would likely deactivate the double bond towards electrophilic attack, potentially requiring harsher reaction conditions.

Oxidative Modifications of the Pyrazine Ring (e.g., N-oxidation)

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid, or more potent reagents like trifluoroperacetic acid or Oxone®. researchgate.net The formation of pyrazine N-oxides is a synthetically useful transformation as it can alter the electronic properties of the ring and facilitate subsequent reactions. nih.gov

For this compound, the presence of the electron-withdrawing nitroethenyl group is expected to decrease the nucleophilicity of the pyrazine nitrogens, making N-oxidation more challenging compared to alkyl-substituted pyrazines. Evidence from studies on substituted pyridines suggests that strongly electron-withdrawing groups can hinder N-oxidation. nih.gov Nevertheless, with sufficiently powerful oxidizing agents, selective mono-N-oxidation or di-N-oxidation may be achievable. The regioselectivity of N-oxidation would be influenced by the electronic and steric effects of the nitroethenyl substituent.

The resulting pyrazine N-oxides can serve as precursors for further functionalization, including rearrangement reactions as discussed in the following section.

Rearrangement Reactions Involving the this compound Scaffold

A key potential rearrangement reaction for the this compound scaffold involves the N-oxide derivative, specifically the Boekelheide rearrangement. This reaction is well-documented for α-alkyl-substituted pyridine (B92270) and pyrimidine (B1678525) N-oxides and involves the treatment of the N-oxide with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.orgfu-berlin.denih.gov

In the context of a derivative of this compound, if the ethenyl group were to be reduced to an ethyl group and the corresponding N-oxide formed, a Boekelheide rearrangement could potentially occur. The mechanism involves O-acylation of the N-oxide, followed by deprotonation of the α-carbon of the alkyl substituent and a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgyoutube.com Subsequent hydrolysis would yield a hydroxymethyl-substituted pyrazine. A study on pyrimidine N-oxides suggests that this rearrangement can proceed, at least in part, through radical intermediates. fu-berlin.denih.gov

While this reaction has not been specifically reported for this compound, its application in the synthesis of a wasp pheromone containing a substituted pyrazine highlights its synthetic utility. nih.gov The successful application of this rearrangement would depend on the initial formation of the corresponding N-oxide and the stability of the molecule under the reaction conditions.

Metal-Mediated and Catalytic Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds, including pyrazines. rsc.org The this compound molecule presents several opportunities for metal-catalyzed transformations, primarily involving the nitroethenyl group.

Transition Metal-Catalyzed Transformations Involving the Nitroethenyl Group

The nitroethenyl moiety is a versatile functional group for transition metal-catalyzed reactions. While specific examples for this compound are scarce, analogies can be drawn from the reactivity of other nitroalkenes and nitroarenes.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. The Mizoroki-Heck reaction, for instance, has been developed for the coupling of nitroarenes with alkenes. researchgate.netnih.gov A similar denitrative Heck-type reaction with this compound could potentially lead to the formation of a new carbon-carbon bond at the vinylic position, displacing the nitro group. The success of such a reaction would depend on the ability of the palladium catalyst to insert into the C-NO₂ bond.

Copper-Catalyzed Reactions: Copper catalysts are known to mediate a variety of transformations involving nitroalkenes. For example, copper(II) has been used in the oxidative [3+2]-annulation of nitroalkenes with azolium ylides to synthesize N-fused heterocycles. rsc.org This suggests that copper-catalyzed cycloaddition reactions could be a viable strategy for elaborating the this compound scaffold. Furthermore, copper-catalyzed methods for the chemoselective reduction of nitro groups are also being developed, which could offer an alternative to traditional reducing agents for initiating reductive cyclization pathways. researcher.life

The table below summarizes some potential transition metal-catalyzed reactions involving the nitroethenyl group, based on analogous systems.

Table 2: Potential Transition Metal-Catalyzed Reactions of the Nitroethenyl Group

| Reaction Type | Metal Catalyst (Example) | Potential Product Type |

| Mizoroki-Heck (denitrative) | Palladium (e.g., Pd/BrettPhos) | Substituted Pyrazinyl-ethene |

| Hydrogenation (C=C reduction) | Palladium, Platinum, Nickel | 2-(2-Nitroethyl)pyrazine |

| Hydrogenation (NO₂ reduction) | Palladium, Platinum, Nickel | 2-(2-Aminoethenyl)pyrazine |

| Cycloaddition | Copper, Rhodium | Fused or spirocyclic pyrazines |

Organocatalytic Activation and Transformations of this compound

The organocatalytic activation of α,β-unsaturated nitro compounds is a well-established strategy for asymmetric carbon-carbon bond formation. Typically, this involves the use of chiral amines, thioureas, or bifunctional catalysts that activate the reactants and control the stereochemical outcome of the reaction.

In the context of this compound, one can extrapolate potential transformations based on the known reactivity of similar nitroalkenes. Chiral secondary amines, such as derivatives of proline, are known to react with aldehydes or ketones to form nucleophilic enamine intermediates. These enamines can then undergo a stereoselective Michael addition to the electron-deficient nitroalkene. The pyrazine ring, being an electron-withdrawing group, would be expected to enhance the electrophilicity of the β-carbon of the nitroethenyl moiety, thus facilitating the nucleophilic attack.

Similarly, bifunctional organocatalysts, such as chiral thioureas bearing a basic moiety, could activate this compound through hydrogen bonding to the nitro group. This activation would lower the LUMO of the nitroalkene, making it more susceptible to attack by a nucleophile, which is simultaneously activated by the basic site of the catalyst.

Despite these well-founded predictions, a comprehensive search of scientific databases and chemical literature did not yield any specific examples of organocatalytic transformations involving this compound. Consequently, no data tables detailing specific catalysts, nucleophiles, reaction conditions, yields, or stereoselectivities for this particular substrate can be provided.

Investigations into Reaction Mechanisms and Kinetics

The investigation of reaction mechanisms and kinetics is crucial for understanding and optimizing catalytic processes. For the organocatalytic transformations of nitroalkenes, these studies often involve a combination of experimental techniques and computational modeling.

Elucidation of Reaction Intermediates and Transition States

For a hypothetical organocatalytic Michael addition to this compound, the elucidation of reaction intermediates would likely involve spectroscopic techniques such as in situ NMR or mass spectrometry. These methods could potentially identify key species like the enamine intermediate formed from the catalyst and a carbonyl compound, and the subsequent nitronate intermediate formed after the conjugate addition.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. Such studies would be invaluable in characterizing the transition states for the carbon-carbon bond-forming step. The geometry of the transition state, stabilized by non-covalent interactions with the organocatalyst, is what dictates the stereochemical outcome of the reaction. For this compound, DFT calculations could shed light on how the pyrazine moiety influences the stability of intermediates and the energy barriers of the transition states compared to other aromatic or aliphatic nitroalkenes. However, no such specific computational studies for this compound have been reported in the literature.

Kinetic Studies of Key Transformation Pathways and Rate Determinations

Kinetic studies are essential for determining the rate law of a reaction, which provides insights into the reaction mechanism, including the rate-determining step. For an organocatalytic reaction of this compound, kinetic experiments would involve monitoring the concentration of reactants and products over time under various conditions (e.g., changing catalyst loading, substrate concentrations).

These studies could reveal the order of the reaction with respect to the catalyst, the nucleophile, and the nitroalkene, thereby helping to validate or refute a proposed catalytic cycle. Techniques such as initial rate measurements or progress curve analysis would be employed. Unfortunately, the absence of published research on the organocatalytic transformations of this compound means that no kinetic data or rate determinations are available.

Derivatization and Advanced Functionalization of 2 2 Nitroethenyl Pyrazine

Synthesis of Novel Pyrazine-Substituted Nitroalkene Analogues

The core structure of 2-(2-nitroethenyl)pyrazine serves as a scaffold for the synthesis of a variety of analogues by introducing substituents onto the pyrazine (B50134) ring. A common strategy involves the use of precursor pyrazines that are already substituted. For instance, the synthesis of 2-(2-arylvinyl)-3-nitropyridines, a structurally related class of compounds, has been achieved through the condensation of substituted 2-methyl-3-nitropyridines with various aromatic aldehydes. This approach, if applied to substituted 2-methylpyrazines, could yield a library of pyrazine-substituted nitroalkene analogues with diverse electronic and steric properties.

While direct substitution on the pyrazine ring of this compound is challenging due to the deactivating effect of the nitroethenyl group, functionalization of pre-substituted pyrazines offers a more viable route. For example, starting with a halogenated pyrazine, cross-coupling reactions such as Suzuki or Stille couplings could be employed to introduce aryl or other carbon-based substituents prior to the introduction of the nitroethenyl side chain.

Functionalization Strategies at the Nitro Group

The nitro group of this compound is a key functional handle that can be transformed into a variety of other nitrogen-containing functionalities, significantly expanding the molecular diversity accessible from this starting material.

Conversion to Other Nitrogen-Containing Functionalities (e.g., amides, nitriles)

The reduction of the nitro group is a fundamental transformation that opens up avenues to various other functionalities. While direct reduction to an amine can be complicated by the reactivity of the double bond, partial reduction to the corresponding oxime or hydroxylamine (B1172632) is a potential pathway. These intermediates can then be further converted. For instance, the oxime could be dehydrated to a nitrile or rearranged to an amide via a Beckmann rearrangement.

A more direct approach to amides involves the reduction of the nitro group to an amine, which is then acylated. However, chemoselective reduction in the presence of the ethenyl double bond is a critical challenge. The use of specific reducing agents that selectively target the nitro group is paramount.

Introduction of Protecting Groups and Masking Strategies

Given the reactivity of the nitroalkene system, protecting the nitro group or masking its reactivity can be essential during multi-step syntheses. However, the inherent stability and relative inertness of the nitro group under many reaction conditions often obviate the need for protection. Its strong electron-withdrawing nature is a key feature of the molecule's reactivity and is often exploited directly in synthetic strategies. In scenarios where the acidity of the α-proton to the nitro group could interfere with desired transformations, masking strategies might be employed, although such approaches are not widely documented for this specific compound.

Functionalization at the Ethenyl Double Bond

The electron-deficient nature of the ethenyl double bond in this compound, a consequence of the powerful electron-withdrawing effects of both the nitro group and the pyrazine ring, makes it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthesis.

Introduction of Additional Substituents via Addition or Substitution Reactions

The double bond readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles. This includes soft nucleophiles such as thiols, amines, and carbanions. For instance, the reaction of related 2-(2-arylvinyl)-3-nitropyridines with thiols has been shown to proceed readily, leading to the formation of the corresponding thioether adducts. nih.gov This type of reaction allows for the introduction of a diverse array of substituents at the β-position relative to the pyrazine ring.

The general reaction of nitroalkenes with nucleophiles is a well-established method for carbon-carbon and carbon-heteroatom bond formation. The initial adduct, a nitronate anion, can be protonated to yield the functionalized nitroalkane or can participate in further reactions.

Cyclization Reactions Leading to Novel Fused Heterocyclic Systems

The strategic functionalization of the ethenyl double bond can be a prelude to cyclization reactions, leading to the formation of novel fused heterocyclic systems. For example, a nucleophile introduced via Michael addition might contain a second reactive site that can subsequently react with another part of the molecule, such as the pyrazine ring or a substituent on it, to form a new ring.

Furthermore, the nitroalkene moiety itself can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions between α-EWG-activated nitroethenes and nitrilimines have been studied, leading to the formation of nitrofunctionalised Δ²-pyrazolines. While not specifically documented for this compound, this type of reactivity highlights the potential of the ethenyl double bond to act as a dipolarophile in the construction of five-membered heterocyclic rings.

Intramolecular cyclization reactions are also a powerful tool for building complex polycyclic systems. A substituent introduced onto the pyrazine ring or as part of the nucleophile in a conjugate addition could be designed to react intramolecularly with the nitroalkene moiety or its derivatives. For example, an appropriately positioned amine could undergo an intramolecular aza-Michael addition, leading to the formation of a nitrogen-containing heterocyclic ring fused to the pyrazine core.

Below is a table summarizing potential derivatization reactions of this compound based on the reactivity of related compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Michael Addition | Thiols (e.g., R-SH), base | 2-(1-Nitro-2-(R-thioyl)ethyl)pyrazine |

| Amines (e.g., R₂NH) | 2-(2-(R₂-amino)-1-nitroethyl)pyrazine | |

| Grignard Reagents (e.g., R-MgBr) | 2-(1-Nitro-2-R-ethyl)pyrazine | |

| [3+2] Cycloaddition | Nitrilimines | Pyrazine-substituted Δ²-pyrazolines |

| Reduction of Nitro Group | Selective reducing agents | 2-(2-Aminoethenyl)pyrazine (and subsequent derivatives) |

Modification of the Pyrazine Ring System

The pyrazine ring, being an electron-deficient heterocycle, presents a unique set of challenges and opportunities for functionalization. thieme-connect.deslideshare.net Its reactivity is distinct from that of benzene (B151609) and even pyridine (B92270), necessitating specific strategies for the introduction of new functional groups.

The pyrazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. thieme-connect.describd.com This deactivation is further intensified in this compound by the electron-withdrawing nature of the nitroethenyl group. The nitro group is a known meta-director in electrophilic aromatic substitution on benzene rings, as it withdraws electron density from the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack. sarthaks.comvedantu.comquora.com By extension, the 2-(2-nitroethenyl) substituent is expected to be a deactivating group on the pyrazine ring, directing incoming electrophiles to the positions meta to its point of attachment (C-5). However, forcing conditions would likely be required for such reactions to proceed, and yields may be low.

Given the electron-deficient character of the pyrazine ring, nucleophilic aromatic substitution (SNAr) offers a more viable strategy for functionalization. thieme-connect.describd.com This approach typically requires the presence of a good leaving group, such as a halogen, on the pyrazine ring. Halogenated pyrazines are known to be more reactive towards nucleophiles than their pyridine counterparts. thieme-connect.de Therefore, a potential strategy for the functionalization of this compound would involve the initial synthesis of a halogenated precursor, such as 2-chloro-x-(2-nitroethenyl)pyrazine, which could then undergo nucleophilic substitution with a variety of nucleophiles.

Modern cross-coupling reactions provide a powerful toolkit for the C-C and C-heteroatom bond formation on pyrazine rings. Methodologies such as Suzuki, Stille, and Heck couplings are well-established for the functionalization of halopyrazines. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, onto the pyrazine core of this compound derivatives.

Table 1: Potential Aromatic Substitution and Functionalization Reactions on the Pyrazine Ring of this compound Derivatives

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Electrophilic Aromatic Substitution (e.g., Nitration) | Strong nitrating agents (e.g., HNO₃/H₂SO₄), elevated temperatures | Introduction of a nitro group, likely at the C-5 position. |

| Nucleophilic Aromatic Substitution (on a halo-derivative) | Nucleophile (e.g., R-NH₂, R-OH, R-SH) | Substitution of the halogen with the nucleophilic moiety. |

| Suzuki Cross-Coupling (on a halo-derivative) | Aryl/vinyl boronic acid, Pd catalyst, base | Formation of a new C-C bond between the pyrazine ring and the aryl/vinyl group. |

| Heck Cross-Coupling (on a halo-derivative) | Alkene, Pd catalyst, base | Formation of a new C-C bond, introducing an alkenyl substituent. |

The reactivity of the pyrazine ring can be significantly altered by targeting the nitrogen atoms. The formation of pyrazinium salts and pyrazine N-oxides introduces a positive charge on the nitrogen atom, which further influences the electronic properties of the ring and its susceptibility to chemical reactions.

Pyrazine N-Oxides: The conversion of a pyrazine nitrogen to an N-oxide is a well-established strategy to activate the ring towards both electrophilic and nucleophilic substitution. jst.go.jpsemanticscholar.org The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This dual nature can facilitate electrophilic substitution at positions ortho and para to the N-oxide. For instance, the N-oxide of a 2-substituted pyrazine could direct electrophilic attack to the C-3 or C-5 positions. Furthermore, the N-oxide functionality can be used to introduce substituents at the adjacent carbon atoms through reactions with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (B1165640), followed by nucleophilic displacement. The N-oxide can also be readily deoxygenated to regenerate the pyrazine ring. semanticscholar.org A recent study disclosed the palladium-catalyzed C-2 selective C-H olefination of pyrazine N-oxides, showcasing a modern approach to functionalization. researchgate.net

Table 2: Reactivity Modulation through Pyrazinium Salt and N-Oxide Formation

| Derivative | Method of Formation | Effect on Reactivity | Potential Subsequent Reactions |

| Pyrazinium Salt | Alkylation with an alkyl halide (e.g., CH₃I) | Increased electron deficiency of the ring | Enhanced susceptibility to nucleophilic attack. |

| Pyrazine N-Oxide | Oxidation with an oxidizing agent (e.g., m-CPBA) | Activation towards both electrophilic and nucleophilic substitution | Electrophilic substitution at C-3 or C-5; functionalization at C-2 or C-6. |

Synthesis of Complex Polycyclic Systems and Supramolecular Structures Incorporating Pyrazine and Nitroalkene Scaffolds

The bifunctional nature of this compound, possessing both a heteroaromatic pyrazine ring and a reactive nitroalkene moiety, makes it an attractive building block for the synthesis of more complex molecular architectures.

The nitroalkene group is a versatile functional group known to participate in a variety of cycloaddition reactions, including Diels-Alder reactions, where it can act as a dienophile. researchgate.netrsc.orgrsc.orgresearchgate.net The reaction of this compound with a suitable diene could lead to the formation of a cyclohexene (B86901) ring fused to the pyrazine, thereby constructing a polycyclic system. The pyrazine ring itself, particularly in its dihydroxylated form, can also participate in Diels-Alder reactions. rsc.org This opens up possibilities for [4+2] cycloadditions where this compound or its derivatives could act as either the diene or the dienophile, leading to the formation of diverse polycyclic frameworks. quora.comwikipedia.orgmasterorganicchemistry.com

The nitroalkene moiety is also an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity can be exploited to build complex structures. For example, a tandem Michael addition-cyclization sequence could be envisioned where a bifunctional nucleophile reacts with this compound to form a new heterocyclic ring fused to the pyrazine core. The synthesis of fused pyrazolines from the reaction of α,β-unsaturated ketones with hydrazines provides a conceptual blueprint for such transformations. semanticscholar.org

The pyrazine core, with its two nitrogen atoms, can act as a hydrogen bond acceptor and a ligand for metal coordination, making it a valuable component in the design of supramolecular structures. rsc.orgscispace.commdpi.com By introducing appropriate functional groups on the pyrazine ring of this compound, it is possible to create molecules that can self-assemble into well-defined supramolecular architectures through non-covalent interactions.

Combinatorial and Diversity-Oriented Synthesis Approaches for this compound Derivatives

The structural features of this compound make it an ideal starting point for combinatorial and diversity-oriented synthesis (DOS) strategies. rsc.orgnih.govnih.govresearchgate.netrsc.org These approaches aim to rapidly generate large libraries of structurally diverse compounds for screening in various applications.

A combinatorial approach could involve the parallel synthesis of a library of this compound derivatives by reacting a common precursor with a set of diverse building blocks. For example, a halogenated derivative of this compound could be subjected to a series of parallel cross-coupling reactions with different boronic acids to generate a library of arylated or vinylated analogs. Similarly, the nitroalkene moiety could be reacted with a library of different nucleophiles in a combinatorial fashion.

Diversity-oriented synthesis (DOS) aims to create libraries of compounds with a high degree of structural and stereochemical diversity, often exploring novel regions of chemical space. A DOS strategy starting from this compound could involve a series of branching reaction pathways that modify both the pyrazine ring and the nitroethenyl side chain. For instance, an initial reaction on the nitroalkene could be followed by a cyclization reaction that incorporates the pyrazine ring, leading to a variety of different polycyclic scaffolds. The use of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, would also be a powerful tool in a DOS approach.

An in-depth analysis of the chemical compound this compound is presented, focusing on its spectroscopic and computational characterization. This article explores the molecule's vibrational modes, electronic structure, and nuclear magnetic resonance properties, providing a comprehensive overview based on established principles and data from related compounds.

Applications of 2 2 Nitroethenyl Pyrazine in Advanced Chemical and Biological Research

Role as a Key Building Block in Complex Organic Synthesis

In the field of organic synthesis, 2-(2-Nitroethenyl)pyrazine serves as a versatile precursor and intermediate. The reactivity of its nitroethenyl group, particularly its susceptibility to nucleophilic attack and its role in cycloaddition reactions, allows chemists to construct more complex molecular architectures. This makes it an important tool for accessing novel compounds with potential applications in medicine and materials science. slideshare.net

Precursor to Biologically Active Molecules and Pharmaceutical Scaffolds (excluding human clinical data)

The pyrazine (B50134) nucleus is a common feature in numerous therapeutic agents, and its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. tandfonline.comnih.govresearchgate.netnih.gov this compound provides a direct route to novel derivatives that can be explored for their potential bioactivity.

The chemical structure of this compound is primed for the synthesis of more elaborate heterocyclic systems. The conjugated nitroalkene moiety is a powerful Michael acceptor, readily reacting with a variety of nucleophiles to introduce new functional groups and build larger molecular scaffolds. Furthermore, the nitro group can be chemically reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems. This strategic functionalization is a key method for creating new families of pyrazine-containing compounds for biological screening. The pyrazine ring itself is a critical pharmacophore in many bioactive molecules, and its presence can enhance the binding affinity of a compound to biological targets like proteins. nih.govrawdatalibrary.net

Table 1: Examples of Pyrazine-Based Scaffolds and Their Associated Bioactivities

| Pyrazine-Based Scaffold | Associated Potential Bioactivity | Citation(s) |

|---|---|---|

| Pyrrolo[1,2-a]pyrazines | Kinase Inhibition, Anticancer | researchgate.net |

| Fused Pyrazines (e.g., Pteridines) | Anticancer | researchgate.net |

| Pyrazine-Bisindole Alkaloids | Used in Folk Medicine | mdpi.comnih.gov |

This table illustrates the diverse biological potential within the broader class of pyrazine derivatives, which can be accessed from precursors like this compound.

The nitro group is not merely a reactive handle; it is an important functional group in its own right and is present in many pharmacologically active compounds. By incorporating the this compound scaffold, chemists can synthesize molecules that combine the known bioactivity of the pyrazine ring with the distinct pharmacological properties associated with nitro-aromatic systems. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the molecule, which can be critical for its interaction with biological targets. Research into pyrazine derivatives has consistently shown their potential as disorder mediators, and the strategic inclusion of a nitro group offers another avenue for modulating this activity. nih.govresearchgate.net

Intermediate in the Total Synthesis of Natural Products and Analogues

The total synthesis of complex natural products is a significant challenge in organic chemistry that drives the development of new synthetic methods. unimelb.edu.auexlibrisgroup.com Pyrazine-containing natural products, such as the marine alkaloid Cephalostatin 1 and the bisindole alkaloid Alocasin A, exhibit potent biological activities. mdpi.com In synthetic campaigns targeting such molecules, functionalized building blocks are essential.

While direct use of this compound in a completed total synthesis is not prominently documented, its structure makes it an ideal hypothetical intermediate. The nitroethenyl group can be transformed through a variety of well-established chemical reactions (e.g., reduction, hydrolysis, cycloaddition) to install functional groups found in natural products. For instance, the two-carbon ethenyl linker could be cleaved or elaborated, while the nitro group could be converted to an amine or ketone. This versatility allows synthetic chemists to strategically plan routes to complex targets where a pyrazine core is required. nih.gov Instructive synthetic routes to other pyrazine natural products often rely on the strategic functionalization of a pre-formed pyrazine ring, a role for which this compound is well-suited. mdpi.comnih.gov

Generation of Libraries for Diversity-Oriented Synthesis and Lead Compound Discovery

Diversity-oriented synthesis (DOS) is a powerful strategy used in medicinal chemistry to rapidly generate large collections of structurally diverse small molecules for high-throughput screening. rsc.orgrsc.org The goal is to explore chemical space efficiently to discover novel lead compounds for drug development. This compound is an excellent substrate for DOS.

The molecule contains three key regions for diversification:

The Pyrazine Ring: The ring itself can be further substituted.

The Ethenyl Bridge: The double bond can undergo various addition reactions.

The Nitro Group: This group can be transformed or used to direct reactivity.

The high reactivity of the nitroethenyl group as a Michael acceptor allows for the facile addition of a wide range of nucleophiles (e.g., thiols, amines, carbanions), quickly generating a library of new pyrazine derivatives. This approach has been successfully applied to create libraries of other complex heterocyclic systems, such as furo[2,3-b]pyrazines, demonstrating the power of using functionalized pyrazines in DOS to produce difficult-to-attain molecular scaffolds. researchgate.netresearchgate.net

Table 2: Potential Reactions of this compound for Diversity-Oriented Synthesis

| Reaction Type | Reagent Class | Resulting Structure |

|---|---|---|

| Michael Addition | Amines, Thiols, Alcohols, Enolates | Addition across the C=C double bond |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Formation of a six-membered ring |

| [3+2] Cycloaddition | Azides, Nitrones | Formation of a five-membered ring |

| Reduction | H₂, Pd/C or other reducing agents | Conversion of -NO₂ to -NH₂ |

Potential in Materials Science and Photochemistry

The application of pyrazine derivatives extends beyond biology into the realm of materials science. researchgate.net Heterocyclic compounds, particularly those with extended π-conjugated systems, are of significant interest for their electronic and photophysical properties. This compound possesses a conjugated system that spans the pyrazine ring and the nitroethenyl side chain. The combination of the electron-deficient pyrazine ring and the potent electron-withdrawing nitro group can lead to interesting charge-transfer characteristics.

This molecular structure suggests potential for investigation in several areas:

Organic Electronics: Such molecules could be explored as components in organic semiconductors or as n-type materials in organic field-effect transistors (OFETs).

Non-Linear Optics: The significant charge polarization within the molecule could give rise to non-linear optical (NLO) properties, which are useful in applications like optical switching and frequency doubling.

Photochemical Sensors: The electronic properties of the molecule may change upon binding to an analyte or upon a change in its environment, leading to a detectable change in its fluorescence or absorbance, forming the basis of a chemical sensor.

While specific research into the material properties of this compound is not yet widespread, its fundamental structure aligns with that of other organic functional materials, marking it as a compound of interest for future exploration in this field. tandfonline.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazine |

| Cephalostatin 1 |

| Alocasin A |

| Furo[2,3-b]pyrazines |

| Pyrrolo[1,2-a]pyrazines |

As Monomers for the Synthesis of Functional Polymers and Copolymers

The vinyl group in this compound presents a potential site for polymerization. In theory, this compound could serve as a monomer in various polymerization reactions, such as free-radical, anionic, or cationic polymerization, to produce novel functional polymers. The presence of the electron-withdrawing nitro group and the aromatic pyrazine ring would be expected to influence the reactivity of the vinyl group and the properties of the resulting polymer.

Potential Polymer Characteristics:

| Polymer Property | Potential Influence of this compound Monomer |

| Thermal Stability | The rigid pyrazine ring could enhance the thermal stability of the polymer backbone. |

| Conductivity | The nitrogen-containing pyrazine ring and the conjugated nitroethenyl system might impart semi-conductive properties to the polymer, making it a candidate for electronic applications. |

| Solubility | The polarity introduced by the pyrazine and nitro groups could affect the polymer's solubility in various organic solvents. |

| Optical Properties | The chromophoric nature of the monomer unit could lead to colored or photoresponsive polymers. |

Further research would be required to determine the optimal polymerization conditions and to characterize the physicochemical properties of polymers derived from this compound.

Development of Chromophores and Fluorophores with Tailored Optical Properties

The structure of this compound, featuring a pyrazine ring (an electron-accepting moiety) conjugated with a nitroethenyl group (a strong electron-withdrawing group), suggests its potential as a building block for chromophores and fluorophores. This "push-pull" type architecture is a common design strategy for creating molecules with interesting optical properties.

Derivatives of this compound could be synthesized to tune their absorption and emission characteristics. For instance, the introduction of electron-donating groups onto the pyrazine ring could enhance intramolecular charge transfer (ICT), potentially leading to compounds with strong solvatochromism and large Stokes shifts, which are desirable properties for fluorescent probes and sensors.

Hypothetical Photophysical Properties of this compound Derivatives:

| Property | Predicted Trend with Electron-Donating Substituents |

| Absorption Maximum (λmax) | Red-shift (bathochromic shift) |

| Emission Maximum (λem) | Red-shift |

| Quantum Yield (ΦF) | Variable, dependent on the specific substituent and solvent |

| Stokes Shift | Likely to increase with solvent polarity |

Experimental validation through synthesis and spectroscopic analysis is necessary to confirm these predictions.

Applications in Molecular Electronics and Optoelectronic Devices (if applicable)

Given the potential for creating polymers with semi-conductive properties and chromophores with tunable optical characteristics, this compound and its derivatives could be explored for applications in molecular electronics and optoelectronic devices. The electron-deficient nature of the pyrazine ring makes it a candidate for use in n-type semiconductor materials.

Potential applications could include:

Organic Light-Emitting Diodes (OLEDs): As an emissive layer or an electron-transporting material.

Organic Photovoltaics (OPVs): As an acceptor material in the active layer.

Organic Field-Effect Transistors (OFETs): As the active semiconductor channel material.

The performance of such devices would be highly dependent on the molecular design, solid-state packing, and thin-film morphology of the materials, all of which are areas for future investigation.

Utilization in Catalysis and Ligand Design

As Ligands for Metal Complexes in Homogeneous and Heterogeneous Catalysis

The pyrazine moiety of this compound contains two nitrogen atoms that can act as coordination sites for metal ions. This allows the molecule to function as a ligand in the formation of metal complexes. The electronic properties of the pyrazine ring, and consequently its coordination behavior, would be influenced by the strongly electron-withdrawing nitroethenyl substituent.

As Substrates in Novel Catalytic Reactions and Transformations

The carbon-carbon double bond in the nitroethenyl group is an electron-deficient π-system, making it susceptible to nucleophilic attack. This reactivity could be exploited in various catalytic reactions. For example, this compound could serve as a substrate in:

Michael additions: Where nucleophiles add across the double bond.

Cycloaddition reactions: Such as Diels-Alder reactions, where it could act as a dienophile.

Reduction reactions: Catalytic hydrogenation could selectively reduce the nitro group or the double bond.

The development of stereoselective catalytic methods for these transformations would be a valuable area of research.

Biological Research Applications (strictly in vitro, in silico, or animal models, excluding human clinical data)

The biological activities of this compound have not been extensively reported. However, the pyrazine ring is a common scaffold in many biologically active compounds and pharmaceuticals. Furthermore, nitro-containing compounds are known to exhibit a wide range of biological effects.

In silico studies: Molecular docking and computational screening could be employed to predict the potential biological targets of this compound. These studies could investigate its binding affinity to various enzymes or receptors, providing insights into its potential pharmacological profile. For instance, some pyrazine derivatives have been investigated as kinase inhibitors.

In vitro assays: The compound could be screened against various cell lines (e.g., cancer cell lines) to assess its cytotoxic or antiproliferative activity. Antimicrobial assays against a panel of bacteria and fungi could also reveal potential antibiotic or antifungal properties.

Animal models: Should promising in vitro activity be observed, further studies in animal models could be conducted to evaluate its efficacy and preliminary safety profile for specific disease indications. It is important to reiterate that no such human clinical data is available.

The table below outlines potential areas for biological investigation based on the chemical structure of this compound.

Potential Areas for Biological Investigation of this compound:

| Research Area | Rationale |

| Anticancer | The pyrazine core is present in some anticancer agents, and nitroaromatic compounds can exhibit cytotoxicity. |

| Antimicrobial | Many nitrogen-containing heterocycles and nitro compounds possess antimicrobial activity. |

| Enzyme Inhibition | The structure could potentially interact with the active sites of various enzymes, such as kinases or reductases. |

It must be emphasized that these are speculative areas of research, and comprehensive biological evaluation is required to determine if this compound possesses any therapeutic potential.

Investigations of Antimicrobial and Antifungal Activity in vitro

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively detailed in the available literature, the broader class of pyrazine derivatives has demonstrated notable activity against various pathogens. mdpi.comnih.gov Research into novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin. mdpi.com

Similarly, other classes of nitrogen-containing heterocycles, such as pyrazolines, have been synthesized and screened for antimicrobial efficacy. nih.gov These studies confirm that heterocyclic compounds containing pyrazole (B372694) or pyrimidine (B1678525) nuclei often exhibit a broad spectrum of biological activity, including antimicrobial effects. nih.govej-chem.org The antifungal activity of related nitrovinyl compounds, such as 2-(2-nitrovinyl) furan, has also been demonstrated against species like Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.netresearchgate.net These findings suggest that this compound warrants investigation as a potential antimicrobial and antifungal agent.

| Compound Class | Test Organism | Activity/Result (MIC) | Reference Compound |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli (Gram-) | 16 µg/mL | Ampicillin (8 µg/mL) |

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus (Gram+) | 32 µg/mL | Ampicillin (32 µg/mL) |

| Pyrazine-pyridone derivative (5d) | Staphylococcus aureus (Gram+) | 18 mm inhibition zone | Gentamicin |

| Pyrazine-pyridone derivative (5c) | Escherichia coli (Gram-) | 15 mm inhibition zone | Gentamicin |

Studies on Antineoplastic Activity in Cell Lines and Tumour Models

Pyrazine derivatives are a subject of significant interest in oncology research for their potential as anticancer agents. nih.govnih.gov A closely related compound, Pyrazinib (P3), also known as [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], has been shown to enhance radiosensitivity in oesophageal adenocarcinoma (OAC) models. nih.gov In in vitro studies using isogenic models of OAC radioresistance, Pyrazinib (P3) significantly reduced cell survival following irradiation. nih.gov Specifically, it was effective in reducing the surviving fraction in both radiation-sensitive (OE33P) and radiation-resistant (OE33R) cells. nih.gov Furthermore, under hypoxic conditions, the compound significantly decreased the survival of OE33R cells after they were exposed to radiation. nih.gov

The broader family of pyrazine-containing compounds has shown cytotoxic activity against a variety of human tumor cell lines. mdpi.com For example, certain pyrazolo[3,4-b]pyrazine derivatives exhibited significant inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Mechanistic studies on other pyrazine hybrids have shown they can induce DNA damage and initiate apoptosis through mitochondrial-dependent pathways. nih.gov These findings underscore the potential of the pyrazine scaffold, and by extension this compound, in the development of novel antineoplastic therapies.

| Compound | Cell Line | Biological Effect |

|---|---|---|

| Pyrazinib (P3) | OE33P (OAC, radiation-sensitive) | Reduced surviving fraction post-irradiation |

| Pyrazinib (P3) | OE33R (OAC, radiation-resistant) | Reduced surviving fraction post-irradiation |

| Pyrazolo[3,4-b]pyrazine (25j) | MCF-7 (Breast Cancer) | IC₅₀ = 2.22 µM |

| Pyrazolo[3,4-b]pyrazine (25i) | MCF-7 (Breast Cancer) | Higher activity than 25h (IC₅₀ = 3.66 µM) |

Enzyme Inhibition Studies and Mechanistic Insights

The pyrazine framework is a core component of numerous small molecule kinase inhibitors. nih.gov Pyrazine derivatives have been developed as potent inhibitors of various enzymes critical to cancer cell proliferation and survival, such as protein kinase C (PKC), checkpoint kinase 1 (CHK1), and histone deacetylases (HDACs). nih.govnih.gov For instance, Darovasertib, a pyrazine-2-carboxamide derivative, is a potent PKC inhibitor, while Prexasertib, a pyrazine-2-carbonitrile derivative, effectively inhibits CHK1. nih.gov

In the context of HDACs, a class of enzymes often dysregulated in cancer, novel pyrazine-linked 2-aminobenzamides have been synthesized and identified as selective class I HDAC inhibitors. nih.gov These compounds showed high selectivity for HDAC1, 2, and 3. nih.gov The mechanism of action for many pyrazine-based inhibitors involves competitive binding at the ATP-binding pocket of the target enzyme. nih.gov For example, the kinase inhibitor Gilteritinib binds to the ATP pocket of the FLT3 enzyme, forming hydrogen bonds that stabilize the interaction. nih.gov These examples highlight the versatility of the pyrazine scaffold in designing specific enzyme inhibitors, suggesting a potential avenue of research for this compound.

| Pyrazine Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Acalabrutinib (1) | Bruton's tyrosine kinase (BTK) | 3 nM |

| Prexasertib (8) | Checkpoint kinase 1 (CHK1) | 1 nM |